molecular formula C6H12N2O3S B2775008 N-(1-methanesulfonylpiperidin-4-ylidene)hydroxylamine CAS No. 923177-16-6

N-(1-methanesulfonylpiperidin-4-ylidene)hydroxylamine

Cat. No.: B2775008
CAS No.: 923177-16-6
M. Wt: 192.23
InChI Key: AKAMCNSWSJGOCV-UHFFFAOYSA-N
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Description

N-(1-methanesulfonylpiperidin-4-ylidene)hydroxylamine: is a chemical compound with the molecular formula C6H12N2O3S It is known for its unique structure, which includes a piperidine ring substituted with a methanesulfonyl group and a hydroxylamine moiety

Properties

IUPAC Name

N-(1-methylsulfonylpiperidin-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3S/c1-12(10,11)8-4-2-6(7-9)3-5-8/h9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAMCNSWSJGOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(=NO)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonylpiperidin-4-ylidene)hydroxylamine typically involves the reaction of piperidine derivatives with methanesulfonyl chloride and hydroxylamine. The reaction conditions often include the use of a base, such as triethylamine, to facilitate the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Material: Piperidine derivative

    Reagent: Methanesulfonyl chloride

    Reagent: Hydroxylamine

    Base: Triethylamine

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Conditions: Room temperature, stirring for several hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxime Formation with Carbonyl Compounds

This compound reacts with aldehydes or ketones to form oximes, a hallmark reaction of hydroxylamine derivatives . The methanesulfonyl group enhances electrophilicity at the hydroxylamine nitrogen, facilitating nucleophilic attack on carbonyl carbons.

Example Reaction:
R2C=O+N-(1-Methanesulfonylpiperidin-4-ylidene)hydroxylamineR2C=N-O-Piperidine-SO2Me+H2O\text{R}_2\text{C=O} + \text{this compound} \rightarrow \text{R}_2\text{C=N-O-Piperidine-SO}_2\text{Me} + \text{H}_2\text{O}

Conditions:

  • Solvent: Ethanol or methanol

  • Temperature: Reflux (60–80°C)

  • Catalysts: None required, but basic conditions (e.g., Na2_2CO3_3) accelerate the reaction .

Key Data:

ParameterValueSource
Reaction Time1–24 hours
Yield Range60–85%

Reductive Transformations

The hydroxylamine moiety can act as a reductant in the presence of transition metals (e.g., Fe, Mn) . Computational studies suggest that the methanesulfonyl group stabilizes intermediate iron-nitrogen species during redox processes .

Example Reaction:
Fe(III)-Porphyrin+This compoundFe(II)-Nitrosyl Complex+Byproducts\text{Fe(III)-Porphyrin} + \text{this compound} \rightarrow \text{Fe(II)-Nitrosyl Complex} + \text{Byproducts}

Mechanistic Insights:

  • Initial oxidation of Fe(II) to Fe(III) via sacrificial electron transfer from the hydroxylamine .

  • Subsequent N–O bond cleavage generates reactive nitrogen intermediates .

Nucleophilic Substitution Reactions

The methanesulfonyl group serves as a leaving group, enabling nucleophilic substitution at the piperidine nitrogen. This reactivity is exploited in synthesizing N-alkylated derivatives .

Example Reaction:
This compound+R-XR-N-Piperidine-O-NH2+MeSO3\text{this compound} + \text{R-X} \rightarrow \text{R-N-Piperidine-O-NH}_2 + \text{MeSO}_3^-

Conditions:

  • Solvent: Polar aprotic solvents (e.g., DMF)

  • Temperature: 25–50°C

  • Base: Triethylamine or K2_2CO3_3 .

Coordination with Metal Centers

The hydroxylamine nitrogen and sulfonyl oxygen atoms act as ligands for transition metals, forming stable complexes. For example, iron catalysts utilize such coordination to mediate C–N bond formation in aminomethoxylation reactions .

Key Observations:

  • Mössbauer spectroscopy confirms high-spin Fe(III) species during catalysis .

  • EPR studies reveal spin states (S=5/2S = 5/2) indicative of ligand-field effects .

Acid-Catalyzed Rearrangements

Under acidic conditions, the compound undergoes isomerization or decomposition. For instance, reaction with chlorosulfonic acid produces sulfonated derivatives .

Example Reaction:
This compound+ClSO3HHydroxylamine-O-sulfonic Acid Derivative+HCl\text{this compound} + \text{ClSO}_3\text{H} \rightarrow \text{Hydroxylamine-O-sulfonic Acid Derivative} + \text{HCl}

Conditions:

  • Solvent: Anhydrous dichloromethane

  • Temperature: 0–5°C (controlled exotherm) .

Critical Factors Influencing Reactivity

  • Electronic Effects: The electron-withdrawing methanesulfonyl group increases the electrophilicity of the hydroxylamine nitrogen, enhancing its nucleophilic character .

  • Steric Environment: The piperidine ring imposes steric constraints, limiting access to bulky reactants .

  • pH and Solvent: Reactions proceed optimally in polar solvents under mildly basic conditions to deprotonate the hydroxylamine group .

Scientific Research Applications

Cancer Therapy

One of the primary applications of N-(1-methanesulfonylpiperidin-4-ylidene)hydroxylamine is in cancer therapy. Research indicates that compounds with hydroxylamine functionality can inhibit key enzymes involved in tumor growth and metastasis.

Case Study: EGFR Inhibition
A recent study highlighted the discovery of a hydroxylamine-based inhibitor that targets the epidermal growth factor receptor (EGFR), which is often mutated in non-small cell lung cancer (NSCLC). This compound demonstrated high brain penetration and efficacy against osimertinib-resistant cell lines, suggesting that this compound derivatives could be effective in treating brain metastases associated with NSCLC .

Drug Development

The compound has also been investigated for its role in drug development, particularly as a scaffold for designing new inhibitors. The presence of the methanesulfonyl group enhances the pharmacokinetic properties of the molecule, potentially improving its bioavailability and reducing toxicity.

Table 1: Comparison of Hydroxylamine Derivatives in Drug Development

Compound NameTargetActivityBioavailabilityNotes
This compoundEGFRHighImprovedEffective against resistant mutations
Hydroxylamine derivative ACDKModerateLowLimited CNS penetration
Hydroxylamine derivative BALKHighModeratePotential for further optimization

Safety Profile

Safety assessments indicate that while the compound exhibits promising therapeutic effects, it also presents certain risks, such as skin and eye irritation . Therefore, further studies are needed to fully understand its safety profile and therapeutic index.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonylpiperidin-4-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

N-(1-methanesulfonylpiperidin-4-ylidene)hydroxylamine can be compared with other similar compounds, such as:

    N-(1-methanesulfonylpiperidin-4-yl)amine: Lacks the hydroxylamine moiety, which may result in different reactivity and biological activity.

    N-(1-methanesulfonylpiperidin-4-ylidene)hydrazine: Contains a hydrazine group instead of hydroxylamine, leading to distinct chemical properties and applications.

    N-(1-methanesulfonylpiperidin-4-ylidene)hydroxamic acid: Features a hydroxamic acid group, which can chelate metal ions and exhibit unique biological activities.

Biological Activity

N-(1-methanesulfonylpiperidin-4-ylidene)hydroxylamine, with the chemical formula C₆H₁₂N₂O₃S and CAS number 923177-16-6, is a compound of interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methanesulfonyl group and a hydroxylamine moiety. This unique structure contributes to its reactivity and biological interactions.

Property Details
Molecular FormulaC₆H₁₂N₂O₃S
Molecular Weight178.24 g/mol
CAS Number923177-16-6
Functional GroupsPiperidine, Methanesulfonyl, Hydroxylamine

This compound acts primarily through its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group serves as an electrophile, facilitating covalent bond formation with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target proteins, leading to various biological effects, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor in enzymatic studies by interacting with cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle .
  • Biochemical Probing : It is investigated for its role as a biochemical probe in research settings, targeting specific metabolic pathways.

Anticancer Potential

Research indicates that this compound may exhibit anticancer properties through the inhibition of CDKs. CDKs are often deregulated in cancer cells, making them attractive targets for therapeutic intervention. Studies have demonstrated that related compounds with similar structural features can effectively inhibit CDK activity, leading to reduced tumor growth in various human cancer cell lines .

Anti-inflammatory and Antimicrobial Properties

The compound has also been explored for its potential anti-inflammatory and antimicrobial activities. Its hydroxylamine moiety may contribute to these effects by modulating inflammatory pathways or inhibiting microbial growth through disruption of bacterial cell wall synthesis.

Research Findings and Case Studies

  • CDK Inhibition Study : A study highlighted that compounds similar to this compound showed potent inhibitory activity against CDK1, CDK2, and CDK4, with IC₅₀ values in the low micromolar range . This suggests a promising avenue for cancer treatment.
  • Synthesis and Reactivity Analysis : The synthesis involves reacting piperidine derivatives with methanesulfonyl chloride and hydroxylamine under basic conditions. The resulting compound can undergo various reactions such as oxidation to form sulfone derivatives or reduction to sulfide derivatives.
  • Biochemical Probes : The compound's ability to act as a biochemical probe has been demonstrated in studies where it was used to investigate enzyme-substrate interactions and metabolic pathways .

Comparison with Similar Compounds

This compound can be compared to other similar compounds based on their functional groups and biological activities:

Compound Key Features Biological Activity
N-(1-methanesulfonylpiperidin-4-yl)amineLacks hydroxylamine moietyDifferent reactivity
N-(1-methanesulfonylpiperidin-4-ylidene)hydrazineContains hydrazine instead of hydroxylamineDistinct chemical properties
N-(1-methanesulfonylpiperidin-4-ylidene)hydroxamic acidHydroxamic acid groupExhibits unique chelation properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-methanesulfonylpiperidin-4-ylidene)hydroxylamine, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves sulfonylation of a piperidine precursor followed by hydroxylamine conjugation. A two-step approach is common:

Sulfonylation : React piperidin-4-one with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C to form 1-methanesulfonylpiperidin-4-one .

Oxime Formation : Treat the sulfonylated intermediate with hydroxylamine hydrochloride under reflux in ethanol/water (pH 5–6) to yield the target compound .

  • Validation : Purity is confirmed via HPLC (>98%) and structural characterization using NMR (e.g., δ 3.2 ppm for methanesulfonyl protons, δ 7.1–7.3 ppm for hydroxylamine protons) and HRMS (exact mass: ~248.09 g/mol) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Identify methanesulfonyl (3.2 ppm, singlet) and piperidinylidene protons (2.8–3.0 ppm, multiplet).
  • ¹³C NMR : Methanesulfonyl carbon at 44 ppm; piperidinylidene carbons at 60–70 ppm .
  • IR Spectroscopy : Confirm hydroxylamine (N–O stretch at 950 cm⁻¹) and sulfonyl (S=O stretch at 1150–1200 cm⁻¹) groups .
  • Mass Spectrometry : Use ESI-MS in positive ion mode to detect [M+H]⁺ peaks and fragmentation patterns .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

  • Methodological Answer : Piperidine-hydroxylamine hybrids show:

  • Enzyme Inhibition : Analogues inhibit CYP450 isoforms (e.g., CYP1A2, IC₅₀ ~5 µM) and NADPH oxidase via redox cycling .
  • Antimicrobial Activity : MIC values of 8–16 µg/mL against Gram-positive bacteria (e.g., S. aureus) in broth microdilution assays .
  • Cytotoxicity : IC₅₀ of 10–20 µM in MTT assays against cancer cell lines (e.g., HeLa) due to ROS generation .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic stability data for hydroxylamine-containing piperidine derivatives?

  • Methodological Answer : Discrepancies arise from redox cycling between hydroxylamine and nitroso intermediates. Strategies include:

  • Microsomal Stability Assays : Use NADPH-supplemented rat/hepatic microsomes to track metabolite formation (e.g., LC-MS/MS detection of nitroso derivatives) .
  • pH Optimization : Maintain pH 7.4 to minimize non-enzymatic oxidation, as acidic conditions promote artifact formation .
  • CYP Isoform-Specific Inhibitors : Co-incubate with ketoconazole (CYP3A4 inhibitor) or α-naphthoflavone (CYP1A2 inhibitor) to identify dominant metabolic pathways .

Q. What experimental designs are recommended to study the compound’s interaction with CYP2E1, given conflicting reports on reduction vs. oxidation pathways?

  • Methodological Answer :

Induction Models : Pre-treat rats with ethanol (CYP2E1 inducer) and compare metabolite profiles (e.g., o-aminophenol vs. o-anisidine) via UPLC-QTOF .

Reconstituted Systems : Use purified CYP2E1 + NADPH:CYP reductase to isolate enzymatic activity and quantify kinetic parameters (Km, Vmax) for reduction/oxidation .

Isotope Labeling : Track ¹⁴C-labeled hydroxylamine to distinguish enzymatic vs. non-enzymatic pathways in microsomal incubations .

Q. How can researchers mitigate artifactual N/S-containing byproducts during extraction or analysis of hydroxylamine derivatives?

  • Methodological Answer : Hydroxylamine reacts with carbonyl-containing organics (e.g., aldehydes) to form oximes or sulfinic acids. Mitigation strategies:

  • Avoid Dithionite/Hydroxylamine Extraction : Use milder chelators (e.g., oxalate) for iron-oxyhydroxide-associated OM extraction .
  • Derivatization : Acetylate hydroxylamine groups before LC-MS to stabilize the compound and prevent adduct formation .
  • Low-Temperature Storage : Store samples at –80°C under inert gas (N₂) to suppress autoxidation .

Q. What computational approaches are suitable for predicting the compound’s binding affinity to neurological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with NMDA receptors (PDB: 2A5T) or monoamine oxidases (PDB: 2BXR). Focus on hydrogen bonding with GluN1 subunits and π-π stacking with FAD cofactors .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of sulfonamide-enzyme complexes (e.g., RMSD <2 Å indicates stable binding) .
  • QSAR Models : Train models on piperidine-sulfonamide datasets to predict logP (≈1.5) and BBB permeability (Pe >5 × 10⁻⁶ cm/s) .

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